ML085

Enzymology Chemical Biology Drug Discovery

Generic phosphatase inhibitors (e.g., levamisole) lack selectivity, requiring mM concentrations and confounding PLAP-specific readouts. ML085 solves this with validated, sub-µM PLAP inhibition and a >38-fold selectivity window over TNAP. • PLAP IC50 = 2.6 µM; TNAP IC50 >100 µM; IAP IC50 >6.25 µM (NIH MLSCN standardized luminescent assay). • Enables confident attribution of effects to PLAP in co-expression systems (tissue lysates, serum). • Ideal reference standard for PLAP-target SAR studies and assay benchmarking.

Molecular Formula C20H19N3O4S
Molecular Weight 397.4 g/mol
Cat. No. B1210487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML085
Molecular FormulaC20H19N3O4S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C20H19N3O4S/c1-3-10-23-19(14-6-4-5-7-18(14)27-2)21-22-20(23)28-12-17(26)13-8-9-15(24)16(25)11-13/h3-9,11,24-25H,1,10,12H2,2H3
InChIKeyHDLQKEKTQTTWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML085: Selective PLAP Chemical Probe


ML085 (CID-665093) is a small-molecule chemical probe developed within the NIH Molecular Libraries Program specifically as a biochemical inhibitor of human placental alkaline phosphatase (PLAP/ALPP) [1]. The compound emerged from a dedicated high-throughput screening campaign designed to identify PLAP-selective tool compounds suitable for dissecting the enzyme's biological function, which remained undefined at the time of discovery [1]. As a member of a focused probe series including the structurally distinct ML095, ML085 is characterized by its in vitro activity profile against a defined panel of human alkaline phosphatase isozymes (PLAP, TNAP, and IAP), with quantitative inhibition data generated under standardized luminescent assay conditions [1].

ML085 vs. Generic ALP Inhibitors


The alkaline phosphatase enzyme family comprises four human isozymes with distinct tissue distributions and biological roles: tissue-nonspecific (TNAP), intestinal (IAP), placental (PLAP), and germ cell (GCAP) [1]. Generic alkaline phosphatase inhibitors such as levamisole, L-phenylalanine, or L-homoarginine exhibit only partial selectivity across these isozymes and typically require millimolar concentrations for effective inhibition, rendering them unsuitable as precise pharmacological tools [1]. The identification of PLAP-specific inhibitors that maintain meaningful selectivity over TNAP and IAP was the explicit objective of the NIH MLSCN probe development effort, reflecting a recognized gap in the available chemical toolbox [1]. Consequently, substituting a generic phosphatase inhibitor for ML085 in experiments requiring PLAP-specific modulation introduces substantial confounding variables and compromises interpretability.

ML085 Selectivity and Potency Data


Superior PLAP Inhibition vs. ML095

In a direct head-to-head comparison using the identical luminescent PLAP biochemical assay, ML085 demonstrates an IC50 of 2,600 nM (2.6 µM), which is approximately 1.6-fold more potent than the structurally distinct analog ML095, which exhibits an IC50 of 4,240 nM (4.24 µM) [1]. Both compounds were evaluated in the same confirmatory dose-response format (AID-1512) under standardized conditions, enabling a quantitative assessment of relative potency [1].

Enzymology Chemical Biology Drug Discovery

PLAP Selectivity over TNAP

Selectivity profiling reveals that ML085 exhibits no detectable inhibition of tissue-nonspecific alkaline phosphatase (TNAP) up to the maximum tested concentration of 100 µM, yielding a selectivity index (IC50 TNAP / IC50 PLAP) of >38 [1]. In contrast, the closely related analog ML095 shows a more modest selectivity index of >27 based on identical assay thresholds [1]. Both compounds were assessed in the same TNAP luminescent HTS counter-screen (PubChem AID-518) [1].

Enzyme Selectivity Target Engagement Off-Target Profiling

IAP Selectivity Profile

In the IAP counter-screen (PubChem AID-1017), ML085 shows an IC50 >6.25 µM, establishing a selectivity index (IAP IC50 / PLAP IC50) of >2.4 [1]. In contrast, the structurally distinct analog ML095 achieves an IC50 >100 µM against IAP, corresponding to a markedly higher selectivity index of >27 [1]. This differential IAP selectivity represents a key quantitative distinction between the two probes within the same target class [1].

Isozyme Selectivity Chemical Probe Validation Enzymology

ML085 Application Scenarios


PLAP Target Validation in Cell-Free Systems

ML085 is optimally deployed as a chemical probe in biochemical assays designed to validate PLAP as a molecular target or to dissect its catalytic function in vitro. The compound's quantitative potency (IC50 2.6 µM) and defined selectivity profile (TNAP IC50 >100 µM; IAP IC50 >6.25 µM) support its use in experiments where PLAP activity is measured using luminescent substrates (e.g., CDP-star) in purified enzyme systems [1]. The selectivity index of >38 for PLAP over TNAP enables confident attribution of observed effects to PLAP inhibition rather than off-target activity at TNAP, which is critical for mechanistic studies [1].

PLAP Inhibitor Benchmarking

ML085 serves as a reference standard for benchmarking newly discovered PLAP inhibitors or for conducting structure-activity relationship (SAR) studies. Its well-characterized IC50 values against PLAP, TNAP, and IAP, generated under standardized assay conditions within the NIH MLSCN framework, provide a robust baseline for quantitative comparison [1]. When evaluating a novel compound's potency and selectivity, parallel testing against ML085 under identical assay conditions allows for direct cross-study comparability and validation of assay performance [1].

Isozyme Discrimination in Complex Samples

In experimental systems where multiple alkaline phosphatase isozymes are co-expressed (e.g., tissue homogenates, serum, or cell lysates), ML085 can be used to discriminate the PLAP-specific component of total phosphatase activity. The >38-fold selectivity window over TNAP ensures that at concentrations sufficient to achieve >90% PLAP inhibition, TNAP activity remains largely unaffected [1]. This property is particularly valuable when investigating the biological role of PLAP in testicular germ cell tumors or other cancer models where PLAP is a known biomarker [1].

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